molecular formula C21H22N4O B2692689 2-{5-benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 2380078-75-9

2-{5-benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B2692689
CAS No.: 2380078-75-9
M. Wt: 346.434
InChI Key: KWTSSBMTNIIACO-UHFFFAOYSA-N
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Description

2-{5-benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that combines elements of pyrrolidine, pyrimidine, and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyrrolidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Pyrimidine and pyridine ring formation: These rings can be constructed through condensation reactions involving appropriate amines and aldehydes or ketones.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions where the benzyl group is attached.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophiles like alkyl halides.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

2-{5-benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-4H-pyrido[1,2-a]pyrimidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{5-benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate inflammatory pathways.

Comparison with Similar Compounds

Similar Compounds

    2-{5-benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-4H-pyrido[1,2-a]pyrimidin-4-one analogs: Compounds with slight modifications in the pyrrolidine, pyrimidine, or pyridine rings.

    Other pyrrolidine-pyrimidine-pyridine compounds: Compounds with similar ring structures but different substituents.

Uniqueness

This compound is unique due to its specific combination of ring structures and the presence of the benzyl group, which can significantly influence its chemical reactivity and biological activity.

Properties

IUPAC Name

2-(2-benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)pyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O/c26-21-10-20(22-19-8-4-5-9-25(19)21)24-14-17-12-23(13-18(17)15-24)11-16-6-2-1-3-7-16/h1-10,17-18H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWTSSBMTNIIACO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2CN1CC3=CC=CC=C3)C4=CC(=O)N5C=CC=CC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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